Introduction: The Significance of 6-Bromo-triazolo[4,3-a]pyridin-3-amine
Introduction: The Significance of 6-Bromo-triazolo[4,3-a]pyridin-3-amine
An In-Depth Technical Guide to the Solubility of 6-Bromo-triazolo[4,3-a]pyridin-3-amine in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Bromo-triazolo[4,3-a]pyridin-3-amine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of data to explain the underlying physicochemical principles and provide robust, actionable experimental protocols.
6-Bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound featuring a fused triazolopyridine scaffold. This structural motif is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[3] The triazolo[4,3-a]pyrazine core, a related structure, is found in numerous marketed drugs, highlighting the importance of this chemical class.[4] Understanding the solubility of this specific bromo-substituted amine derivative is paramount for its application in various research and development phases, including:
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Synthetic Chemistry: Selecting appropriate solvents for reactions, purification, and crystallization.
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Drug Discovery: Ensuring compound viability in biological assays and formulation for in vivo studies.[5]
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Material Science: Application in the development of organic materials where solution-phase processing is required.
This guide will first establish a theoretical framework for predicting solubility based on the molecule's inherent properties and then provide detailed methodologies for its empirical determination.
Theoretical Framework and Solubility Prediction
A priori assessment of solubility is a critical first step that can save significant experimental resources. This prediction is based on the molecule's structural features and the principle of "like dissolves like."
Physicochemical Property Analysis
The structure of 6-Bromo-triazolo[4,3-a]pyridin-3-amine dictates its interactions with various solvents.
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Molecular Structure: The molecule consists of a planar, fused aromatic ring system, a bromine substituent, and a primary amine group.
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Polarity and Hydrogen Bonding: The triazole and pyridine rings contain nitrogen atoms that are hydrogen bond acceptors. The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor. These features impart a significant degree of polarity to the molecule. The parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, is known to form intermolecular N–H⋯N hydrogen bonds in its crystal structure, which will influence the energy required to dissolve the solid.[6]
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Lipophilicity: The bromo substituent and the aromatic rings contribute to the molecule's lipophilicity (hydrophobicity). The interplay between the polar amine and triazole moieties and the lipophilic bromo-aromatic core will define its solubility profile.
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Ionizability: The presence of the amine group and the basic nitrogen atoms in the pyridine ring suggests the molecule will have a basic pKa. Its solubility is therefore expected to be significantly higher in acidic aqueous solutions where it can form a soluble salt.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The central principle is that substances with similar HSP values are likely to be miscible.[2]
The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]
A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for 6-Bromo-triazolo[4,3-a]pyridin-3-amine are not published, we can estimate its characteristics:
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δD: Expected to be moderate to high due to the aromatic system and the bromine atom.
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δP: Expected to be high due to the polar C-N and C-Br bonds and the overall molecular dipole.
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δH: Expected to be high due to the hydrogen bond donating and accepting capabilities of the amine and nitrogen heterocycles.
Predicted Solubility Profile
Based on the analysis above, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental studies.
| Solvent Class | Representative Solvents | Predicted Solubility of 6-Bromo-triazolo[4,3-a]pyridin-3-amine | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | These solvents have high δP and moderate to high δH (acceptor) values, closely matching the expected profile of the solute. They can accept hydrogen bonds from the amine group and interact favorably with the polar triazolopyridine core. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols can act as both H-bond donors and acceptors. While they will interact with the polar groups, the energetic cost of disrupting the strong intermolecular hydrogen bonds in the crystal lattice and the solvent itself may limit high solubility. Solubility in water is expected to be low at neutral pH due to the lipophilic character but will increase significantly at low pH. |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The HSP of these solvents (low δP and δH) are very different from the solute's expected profile. The energy required to break the strong intermolecular forces (especially hydrogen bonds) in the solid solute would not be compensated by the weak van der Waals interactions with these solvents. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has some polar character but is not a hydrogen bond donor. It may show some limited success in dissolving the compound, but is unlikely to be as effective as polar aprotic solvents. |
Experimental Determination of Solubility
Empirical measurement is essential to obtain quantitative solubility data. Two primary types of solubility are relevant in research and development: thermodynamic (equilibrium) and kinetic.
Thermodynamic vs. Kinetic Solubility
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Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature. It is typically measured using the shake-flask method over a longer incubation period (e.g., 24 hours or more) to ensure equilibrium is reached.[1] This value is critical for formulation and biopharmaceutics.[8]
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Kinetic Solubility: This is a measure of how much of a compound, typically dissolved in a high-concentration DMSO stock, can be added to an aqueous buffer before it precipitates.[9] It is a high-throughput method used in early drug discovery to flag potential solubility issues.[5] The measured value is often higher than the thermodynamic solubility because it can represent the solubility of a metastable form or a supersaturated solution.[1]
Experimental Workflow Diagrams
Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.
Caption: Workflow for High-Throughput Kinetic Solubility Screening.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for measuring thermodynamic solubility.[8]
Materials:
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6-Bromo-triazolo[4,3-a]pyridin-3-amine (solid powder)
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Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Dichloromethane, Toluene)
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Glass vials with screw caps (e.g., 2 mL or 4 mL)
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Orbital shaker with temperature control
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Syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE for organic solvents) or a centrifuge
-
Volumetric flasks and pipettes for dilutions
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. An amount sufficient to ensure solid is present after equilibration is key, but avoid adding so much that it alters the solvent volume significantly.[8] For a 2 mL vial, 5-10 mg is typically sufficient.
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Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
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Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[1] Some systems may require longer; it is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[8]
-
Phase Separation: After equilibration, remove the vial and let it stand at the same temperature to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining microscopic particles, either:
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to avoid adsorptive losses.
-
Alternatively, centrifuge the vial at high speed (e.g., >10,000 g for 5 minutes) and carefully sample the clear supernatant.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate.
-
Analyze the dilutions using a pre-validated analytical method (UV-Vis or HPLC) to determine the concentration of the dissolved compound.
-
For UV-Vis, a calibration curve must be prepared beforehand by dissolving known masses of the compound in the same solvent.[10]
-
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, µg/mL, or Molarity).
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This high-throughput method is ideal for early-stage screening.[5]
Materials:
-
10 mM stock solution of 6-Bromo-triazolo[4,3-a]pyridin-3-amine in DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
384-well or 96-well microplates
-
Automated liquid handler (recommended) or multichannel pipettes
-
Plate reader with nephelometry capabilities
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of the microplate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration. The final DMSO concentration should typically be kept low (e.g., <2%) to minimize its co-solvent effects.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a set period, typically 1-2 hours.[1]
-
Measurement: Place the plate in a nephelometer and measure the light scattering in each well. An increase in scattered light relative to a buffer/DMSO blank indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed.[11] Results are often categorized (e.g., >100 µg/mL, 15-100 µg/mL, <15 µg/mL).[11]
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for easy comparison.
Table for Experimental Solubility Data:
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | 25 | Equilibrium (Shake-Flask) | [Experimental Value] | [Calculated Value] | e.g., Clear solution |
| Ethanol | 25 | Equilibrium (Shake-Flask) | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | 25 | Equilibrium (Shake-Flask) | [Experimental Value] | [Calculated Value] | |
| Toluene | 25 | Equilibrium (Shake-Flask) | [Experimental Value] | [Calculated Value] | e.g., Insoluble |
| PBS (pH 7.4) | 25 | Kinetic (Nephelometry) | [Experimental Value] | [Calculated Value] |
Interpreting the Results:
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Compare the experimental data with the predicted profile. Discrepancies can provide insight into specific molecular interactions not captured by simple models.
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High solubility in DMSO and DMF confirms the importance of polar aprotic interactions.
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Low solubility in nonpolar solvents like hexane validates the highly polar nature of the compound.
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The difference between kinetic and thermodynamic solubility can indicate the propensity of the compound to form supersaturated solutions, which is a key consideration in formulation.
Conclusion
The solubility of 6-Bromo-triazolo[4,3-a]pyridin-3-amine is a complex property governed by a balance of polar, hydrogen-bonding, and lipophilic characteristics. While theoretical predictions offer valuable initial guidance, rigorous experimental determination remains indispensable. The shake-flask method provides the definitive thermodynamic solubility essential for late-stage development, while high-throughput kinetic assays are invaluable for rapid screening in early-phase discovery. By employing the principles and protocols outlined in this guide, researchers can confidently characterize the solubility of this important heterocyclic compound, enabling its effective use in scientific innovation.
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